molecular formula C15H13N3O2 B10760923 3-(1,10-Phenanthrol-2-Yl)-L-Alanine

3-(1,10-Phenanthrol-2-Yl)-L-Alanine

Cat. No.: B10760923
M. Wt: 267.28 g/mol
InChI Key: LODBCIBKOKOGNL-LBPRGKRZSA-N
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Description

3-(1,10-Phenanthrol-2-Yl)-L-Alanine (abbreviated as Pya in specialized contexts) is a non-canonical amino acid derivative featuring a 1,10-phenanthroline moiety attached to the β-carbon of L-alanine. The phenanthroline group, a fused bicyclic aromatic system with two nitrogen atoms, confers unique metal-coordination properties. Pya is primarily utilized in protein engineering to replace traditional metal-binding motifs (e.g., Cys₂His₂) in miniproteins, enhancing structural stability and enabling applications in metalloprotein design .

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

(2S)-2-amino-3-(1,10-phenanthrolin-2-yl)propanoic acid

InChI

InChI=1S/C15H13N3O2/c16-12(15(19)20)8-11-6-5-10-4-3-9-2-1-7-17-13(9)14(10)18-11/h1-7,12H,8,16H2,(H,19,20)/t12-/m0/s1

InChI Key

LODBCIBKOKOGNL-LBPRGKRZSA-N

Isomeric SMILES

C1=CC2=C(C3=C(C=C2)C=CC(=N3)C[C@@H](C(=O)O)N)N=C1

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=CC(=N3)CC(C(=O)O)N)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,10-Phenanthrol-2-Yl)-L-Alanine typically involves the Friedländer condensation reaction. This reaction is carried out by condensing 2-acetylpyridine with 8-amino-7-quinolinecarbaldehyde under acidic conditions . The reaction yields the desired phenanthroline derivative, which can then be coupled with L-alanine through standard peptide coupling reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Friedländer condensation reaction and peptide coupling steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,10-Phenanthrol-2-Yl)-L-Alanine can undergo various chemical reactions, including:

    Oxidation: The phenanthroline moiety can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the phenanthroline ring can be achieved using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the phenanthroline ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products

    Oxidation: Oxidized phenanthroline derivatives.

    Reduction: Reduced phenanthroline derivatives.

    Substitution: Substituted phenanthroline derivatives.

Scientific Research Applications

3-(1,10-Phenanthrol-2-Yl)-L-Alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,10-Phenanthrol-2-Yl)-L-Alanine involves its interaction with metal ions and biological macromolecules. The phenanthroline moiety can chelate metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound can interact with DNA and proteins, potentially inhibiting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The following table summarizes key structural analogs of Pya, highlighting substituent groups, molecular weights, properties, and applications:

Compound Name Substituent Group Molecular Weight (g/mol) Key Properties Applications
3-(1,10-Phenanthrol-2-Yl)-L-Alanine 1,10-Phenanthrol-2-Yl ~313.3 (estimated) Rigid bicyclic structure, strong metal chelation Metalloprotein engineering, reporter groups in miniproteins
3-(2-Thienyl)-L-Alanine Thienyl (2-position) 169.2 Sulfur-containing aromatic, moderate hydrophobicity Peptide modification, synthetic biology
3-(2-Pyridyl)-L-Alanine Pyridyl (2-position) 164.2 Nitrogen heterocycle, basicity at pH 7 Ligand design, enzyme inhibition studies
3-(3,4-Dihydroxyphenyl)-L-Alanine (L-DOPA) Catechol (3,4-dihydroxyphenyl) 197.2 Redox-active, hydrophilic Neurotransmitter precursor, Parkinson’s therapy
3-(2,5-Cyclohexadienyl)-L-Alanine 2,5-Cyclohexadienyl ~175.2 (estimated) Non-aromatic cyclic, conjugated diene Substrate analog for phenylalanine ammonia-lyase studies
Key Observations:

Metal Coordination: Pya’s phenanthroline group enables strong binding to transition metals (e.g., Cu²⁺, Fe²⁺), making it superior to monocyclic analogs like 3-(2-pyridyl)-L-alanine in stabilizing metalloprotein scaffolds . In contrast, sulfur-containing analogs (e.g., 3-(2-thienyl)-L-alanine) lack nitrogen donors for effective metal coordination .

Aromatic vs. Non-aromatic substituents (e.g., cyclohexadienyl) may mimic transition states in enzyme reactions but lack the stability of aromatic systems .

Biological Activity: L-DOPA’s catechol group facilitates redox activity and neurotransmitter biosynthesis, a property absent in Pya, which is tailored for structural roles . Neurotoxic analogs like β-methylamino-L-alanine () highlight how substituent choice can drastically alter biological activity, ranging from neurotoxicity to metal coordination .

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